4-chloro-3-(dimethylsulfamoyl)benzoic Acid
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Overview
Description
4-Chloro-3-(dimethylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H10ClNO4S It is characterized by the presence of a chloro group, a dimethylsulfamoyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-chloro-3-(dimethylsulfamoyl)benzoic acid typically involves the introduction of the chloro and dimethylsulfamoyl groups onto a benzoic acid derivative. One common synthetic route includes the chlorination of 3-(dimethylsulfamoyl)benzoic acid under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
4-Chloro-3-(dimethylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(dimethylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-(dimethylsulfamoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and dimethylsulfamoyl groups play a crucial role in binding to these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-chloro-3-(dimethylsulfamoyl)benzoic acid include:
4-Chloro-3-sulfamoylbenzoic acid: Lacks the dimethyl groups, affecting its chemical reactivity and biological activity.
3-(Dimethylsulfamoyl)benzoic acid: Lacks the chloro group, leading to different chemical properties and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
4-chloro-3-(dimethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPQIPORTHDIJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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